Nitralin
Overview
Description
Nitralin, also known as 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline, is a dinitroaniline herbicide widely used in agriculture for pre-emergence weed control. It is particularly effective against annual grasses and some broadleaf weeds. This compound works by inhibiting cell division in the roots and shoots of germinating weed seeds, thereby preventing their growth and establishment .
Mechanism of Action
Target of Action
Nitralin, a dinitroaniline herbicide, primarily targets the tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, growth, and structure.
Mode of Action
This compound acts specifically on tubulin proteins, disrupting their normal function . This disruption leads to the inhibition of microtubule formation, which in turn inhibits cell division . As a result, the plant’s growth, particularly the development of lateral roots, is severely affected .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the assembly of microtubules. By inhibiting tubulin proteins, this compound disrupts the formation of microtubules, leading to a halt in cell division . This disruption can have downstream effects on various cellular processes that rely on microtubules, including intracellular transport and the maintenance of cell shape.
Pharmacokinetics
It is known that this compound, like other dinitroaniline herbicides, is either absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide . Translocation from the root to the top is minimal . When this compound is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .
Result of Action
The action of this compound results in a number of morphological effects on plants. The most characteristic growth response is the inhibition of lateral root development . Additionally, swelling of the root tip, a universally recognized morphological effect, is caused by this compound . The cells in this region become multinucleate, indicating that the mitotic process has been disrupted .
Biochemical Analysis
Biochemical Properties
Nitralin interacts with tubulin proteins in plants, disrupting the mitotic process and leading to multinucleate cells . This interaction with tubulin proteins is a key aspect of this compound’s role in biochemical reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It does not directly inhibit the germination of seeds, but it does inhibit lateral root development . The most characteristic growth response to this compound is the swelling of the root tip . This swelling is caused by disruption of spindle microtubules during cell division .
Molecular Mechanism
This compound exerts its effects at the molecular level by disrupting spindle microtubules during cell division . This disruption leads to an increase in the percentage of cells in arrested metaphase . This compound’s effect on chromosomes is similar to that of colchicine, but its effect on microtubular protein is different .
Dosage Effects in Animal Models
While this compound is primarily used as a herbicide, it has been found to have varying effects on non-target organisms, including animals . Exposure to sublethal concentrations of this compound can lead to cytotoxicity, genotoxicity, and activation of oxidative stress pathways .
Metabolic Pathways
It is known that this compound interferes with photosynthesis and respiration in vivo and in vitro .
Transport and Distribution
This compound is either absorbed or adsorbed by the roots due to their proximity to the herbicide, but translocation from the root to the top is minimal . When this compound is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .
Subcellular Localization
It is known that this compound affects the root tip cells, causing them to become multinucleate . This suggests that this compound may localize to the spindle microtubules during cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitralin involves the nitration of N,N-dipropylaniline followed by sulfonation. The process typically starts with the nitration of N,N-dipropylaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 6 positions of the aromatic ring. This is followed by sulfonation using methylsulfonyl chloride to introduce the methylsulfonyl group at the 4 position .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions: Nitralin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of this compound typically involves the conversion of nitro groups to amino groups.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Amino derivatives of this compound.
Substitution: Substituted this compound derivatives with different functional groups.
Scientific Research Applications
Nitralin has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of dinitroaniline herbicides in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on plant cell division and growth, providing insights into the mechanisms of herbicide action.
Medicine: Studied for its potential effects on human and animal cells, particularly in terms of toxicity and environmental impact.
Comparison with Similar Compounds
- Trifluralin
- Pendimethalin
- Oryzalin
- Benfluralin
- Profluralin
- Fluchloralin
- Isopropalin
- Prodiamine
Properties
IUPAC Name |
4-methylsulfonyl-2,6-dinitro-N,N-dipropylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(23(3,21)22)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKANAFDOQQUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S | |
Record name | NITRALIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042203 | |
Record name | Nitralin | |
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Molecular Weight |
345.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitralin is a light yellow to orange solid with a mild odor. Sinks in water. (USCG, 1999), Light yellow to orange solid; [HSDB] Yellow solid; [MSDSonline] | |
Record name | NITRALIN | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nitralin | |
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Boiling Point |
greater than 437 °F at 760 mmHg (decomposes) (USCG, 1999) | |
Record name | NITRALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/8890 | |
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Solubility |
SOLUBILITY @ 22 °C: 0.6 MG/L IN WATER; 360 G/L IN ACETONE; 330 G/L IN DIMETHYLSULFOXIDE; POORLY SOL IN COMMON HYDROCARBON AND AROMATIC SOLVENTS AND IN COMMON ALCOHOLS, Solubility at 25 °C: methanol 1.1%, isopropanol 0.18%, benzene less than 12.5% | |
Record name | NITRALIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |
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Density |
greater than 1 at 68 °F (est) (USCG, 1999) | |
Record name | NITRALIN | |
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Vapor Pressure |
0.00000001 [mmHg], 9.3X10-9 mm Hg at 20 °C; 3.3X10-8 mm Hg at 30 °C | |
Record name | Nitralin | |
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Record name | NITRALIN | |
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Mechanism of Action |
NITRALIN IS SELECTIVE HERBICIDE ACTING BY DISRUPTION OF PRIMARY CELL WALL FORMATION DURING CELL DIVISION. | |
Record name | NITRALIN | |
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Color/Form |
GOLDEN-ORANGE CRYSTALLINE SOLID, FINE CRYSTALLINE, LIGHT YELLOW TO ORANGE, Orange prisms | |
CAS No. |
4726-14-1 | |
Record name | NITRALIN | |
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Record name | Nitralin | |
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Record name | Nitralin [BSI:ISO] | |
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Record name | NITRALIN | |
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Record name | NITRALIN | |
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Melting Point |
304 °F (USCG, 1999), 151-152 °C | |
Record name | NITRALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | NITRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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